molecular formula C11H14ClNO B1616694 2-(4-Chlorophenyl)-3-methylmorpholine CAS No. 36981-95-0

2-(4-Chlorophenyl)-3-methylmorpholine

Cat. No. B1616694
CAS RN: 36981-95-0
M. Wt: 211.69 g/mol
InChI Key: LKRMGIFWZXHLGL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that is commonly used as a building block in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Stereoselective Synthesis and Alkylation

  • The condensation of 2-chlorobenzaldehyde with cyanothioacetamide and 2-thenoyltrifluoroacetone in the presence of N-methylmorpholine is stereoselective. This leads to the formation of N-methylmorpholinium 4,5-trans-4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(2-thenoyl)-6-trifluoromethyl-1,4,5,6-tetrahydropyridine-2-thiolate, used for synthesizing 2-alkylthiotetrahydropyridines (Krivokolysko et al., 2001).

Synthesis and Properties of Ammonium Thiolates

  • The reaction of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane in the presence of piperidine or N-methylmorpholine produces 5-benzoyl-4-(2-chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates. These are used in synthesizing 1-alkylthio-4-benzoyl-1-benzoylamino-3-(2-chlorophenyl)-2-cyanobut-1-enes (Krivokolysko et al., 2001).

Vibrational Spectroscopic and Quantum Mechanical Study

  • A study on 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine used FT-IR and FT-Raman techniques alongside quantum mechanical methods. This provides insights into interpreting and predicting vibrational spectra (Kuruvilla et al., 2018).

Molecular Structure Analysis

  • The molecular structure of complexes involving N-methylmorpholine betaine has been characterized using single crystal X-ray analysis and computational methods. This sheds light on the interactions and properties of these complexes (Dega-Szafran et al., 2005).

Aminomethylation in Heterocycle Synthesis

  • Aminomethylation of 3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with primary amines and formaldehyde leads to the formation of 3,7-diazabicyclo[3.3.1]nonane derivatives. This showcases the versatility of N-methylmorpholinium in facilitating complex organic reactions (Dotsenko et al., 2007).

properties

IUPAC Name

2-(4-chlorophenyl)-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRMGIFWZXHLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958153
Record name 2-(4-Chlorophenyl)-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-methylmorpholine

CAS RN

36981-95-0
Record name 2-(4-Chlorophenyl)-3-methylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36981-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 2-(4-chlorophenyl)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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